molecular formula C18H16BrN3O2 B2454063 1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899726-34-2

1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2454063
CAS No.: 899726-34-2
M. Wt: 386.249
InChI Key: XRNLDVJELNZTHX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-bromophenyl group: This step usually involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the 3-methoxybenzylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one
  • 1-(4-fluorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one
  • 1-(4-methylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one

Uniqueness

1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-24-16-4-2-3-13(11-16)12-21-17-18(23)22(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLDVJELNZTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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